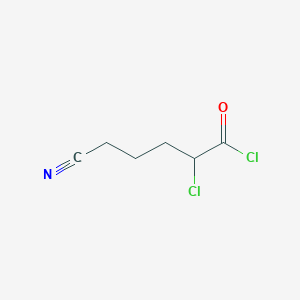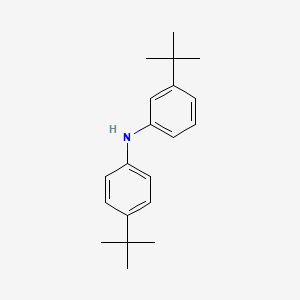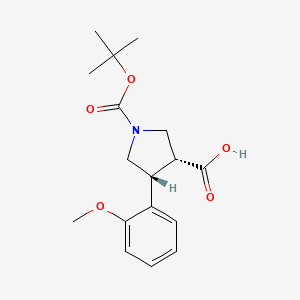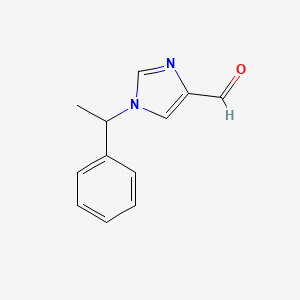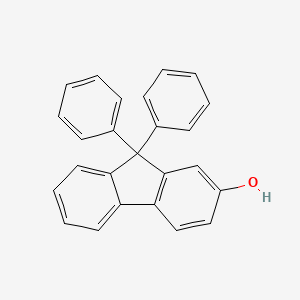
9,9-diphenyl-9H-fluoren-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Diphenyl-9H-fluoren-2-ol is an organic compound with the molecular formula C25H18O It is a derivative of fluorene, characterized by the presence of two phenyl groups attached to the ninth carbon of the fluorene backbone and a hydroxyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-diphenyl-9H-fluoren-2-ol typically involves the reaction of fluorene derivatives with phenylating agents. One common method includes the use of 9-fluorenone as a starting material, which undergoes a Grignard reaction with phenylmagnesium bromide to introduce the phenyl groups. The resulting intermediate is then subjected to reduction to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 9,9-Diphenyl-9H-fluoren-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form different hydrocarbon derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Formation of 9,9-diphenylfluorenone.
Reduction: Formation of 9,9-diphenylfluorene.
Substitution: Formation of halogenated derivatives of this compound
Aplicaciones Científicas De Investigación
9,9-Diphenyl-9H-fluoren-2-ol has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent thermal stability and fluorescent properties
Mecanismo De Acción
The mechanism of action of 9,9-diphenyl-9H-fluoren-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The phenyl groups contribute to the compound’s stability and electronic properties, making it suitable for applications in electronic devices. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
9,9-Diphenyl-9H-fluorene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
9,9-Diphenyl-9H-fluoren-2-amine: Contains an amine group instead of a hydroxyl group, leading to different reactivity and applications.
9,9-Diphenyl-9H-fluoren-2-boronic acid: Contains a boronic acid group, used in cross-coupling reactions in organic synthesis
Uniqueness: 9,9-Diphenyl-9H-fluoren-2-ol is unique due to the presence of both phenyl groups and a hydroxyl group, which impart distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research .
Propiedades
Fórmula molecular |
C25H18O |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
9,9-diphenylfluoren-2-ol |
InChI |
InChI=1S/C25H18O/c26-20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,26H |
Clave InChI |
DEOLOAZXQGHDGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B12829943.png)


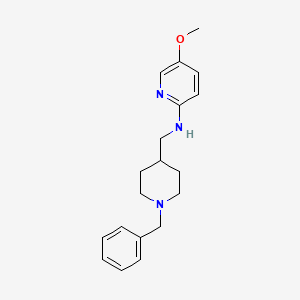
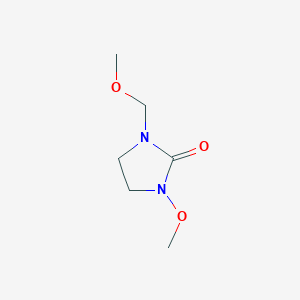
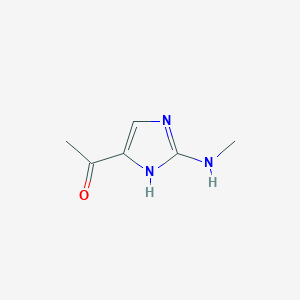
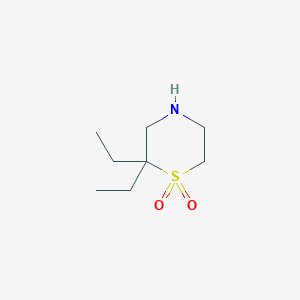
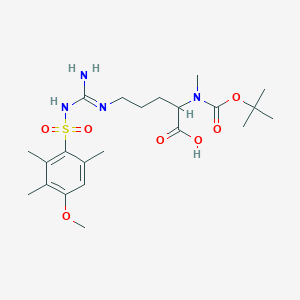
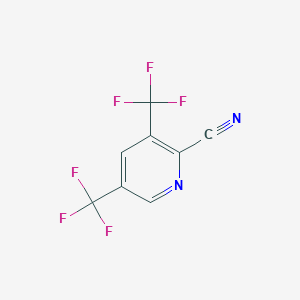
![N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12830011.png)
